![molecular formula C11H18N2O4 B12930449 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid is a chemical compound known for its unique spirocyclic structure. This compound is often used in various research applications due to its stability and reactivity. Its molecular formula is C14H26O6, and it has a molecular weight of 290.35 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid typically involves the reaction of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc protecting group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted spirocyclic compounds.
科学的研究の応用
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid is used in several scientific research applications:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological pathways.
Medicine: Potential use in drug development for its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can interact with various biological targets. The spirocyclic structure provides stability and rigidity, making it an effective scaffold for drug design .
類似化合物との比較
Similar Compounds
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid: Similar structure but lacks the tert-butyl group.
Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate: Similar protecting group but different core structure.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid is unique due to its spirocyclic structure combined with the Boc protecting group. This combination provides both stability and reactivity, making it a valuable compound in various research fields.
特性
分子式 |
C11H18N2O4 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)17-9(16)13-5-11(6-13)4-12-7(11)8(14)15/h7,12H,4-6H2,1-3H3,(H,14,15) |
InChIキー |
MSPMEQZMKYOQGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


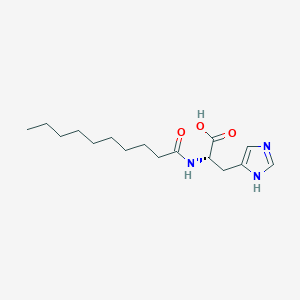
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
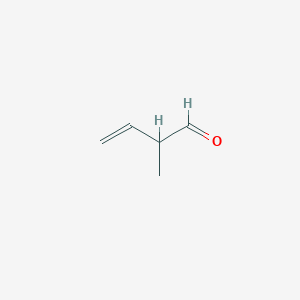
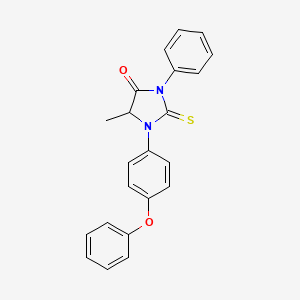
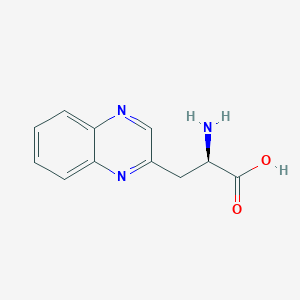

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

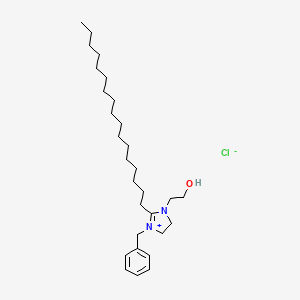
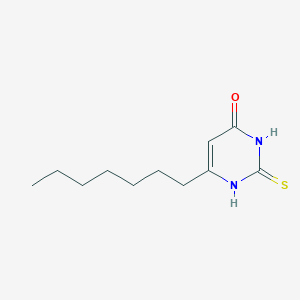
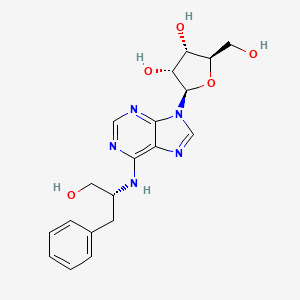
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

